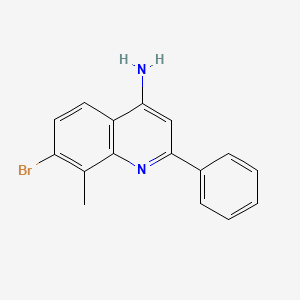

4-Amino-7-bromo-8-methyl-2-phenylquinoline

Description

Significance of the Quinoline (B57606) Core in Organic and Medicinal Chemistry Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the realms of organic and medicinal chemistry. Current time information in Pasuruan, ID.mdpi.comresearchgate.netacs.orgnih.gov Its unique structural and electronic properties make it a "privileged scaffold," meaning it can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.com The presence of the nitrogen atom in the heterocyclic ring imparts basicity and the ability to form hydrogen bonds, which are crucial for molecular recognition and interaction with biological macromolecules. nih.gov

Historically, the significance of the quinoline core is exemplified by quinine, an alkaloid isolated from the bark of the Cinchona tree, which was the first effective treatment for malaria. Current time information in Pasuruan, ID. This discovery paved the way for the development of a plethora of synthetic quinoline-based drugs. In medicinal chemistry, quinoline derivatives have demonstrated a remarkable range of biological activities, including:

Antimalarial: Following the precedent of quinine, synthetic 4-aminoquinolines like chloroquine (B1663885) and amodiaquine (B18356) have been frontline drugs in the fight against malaria for decades. Current time information in Pasuruan, ID.

Anticancer: Certain quinoline derivatives exhibit potent antitumor activity through various mechanisms, such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. mdpi.com

Antibacterial and Antifungal: The quinoline nucleus is a key component of several antibacterial and antifungal agents.

Antiviral, Anti-inflammatory, and Analgesic: Research has also revealed the potential of quinoline derivatives in combating viral infections and inflammatory conditions, as well as in pain management. mdpi.com

In organic chemistry, the quinoline ring system is a versatile building block for the synthesis of more complex molecules and functional materials. Its reactivity allows for functionalization at various positions, enabling the fine-tuning of its chemical and physical properties. researchgate.net

Overview of Substituted Quinoline Derivatives as Research Targets

The versatility of the quinoline scaffold has spurred extensive research into its substituted derivatives. By strategically introducing different functional groups at various positions on the quinoline ring, chemists can modulate the molecule's steric, electronic, and lipophilic properties. researchgate.net This targeted modification is a fundamental aspect of modern drug discovery and materials science.

The substitution pattern on the quinoline ring dictates the compound's biological activity and selectivity. researchgate.net For instance, the introduction of a chlorine atom at the 7-position of the 4-aminoquinoline (B48711) core, as seen in chloroquine, was a critical modification that enhanced its antimalarial potency. Current time information in Pasuruan, ID. Similarly, the nature of the substituent at the 2- and 4-positions can significantly influence the compound's anticancer or anti-inflammatory properties. acs.orgnih.gov

Academic and industrial research programs frequently synthesize libraries of substituted quinoline derivatives to explore structure-activity relationships (SAR). researchgate.net These studies are instrumental in identifying novel compounds with improved efficacy, reduced toxicity, and the ability to overcome drug resistance. The ongoing investigation into new synthetic methodologies for preparing polysubstituted quinolines underscores the continued importance of this field. researchgate.net

Rationale for Investigating 4-Amino-7-bromo-8-methyl-2-phenylquinoline within Contemporary Academic Frameworks

While specific research on This compound is not extensively documented in publicly available literature, the rationale for its investigation within contemporary academic frameworks can be inferred from the known properties of its constituent functionalities. The unique combination of substituents on the quinoline core—an amino group at position 4, a bromine atom at position 7, a methyl group at position 8, and a phenyl group at position 2—suggests a compound designed to explore specific structure-activity relationships in several key therapeutic areas.

The primary motivations for synthesizing and studying this particular molecule likely include:

Antimalarial Drug Discovery: The 4-aminoquinoline core is a well-established pharmacophore for antimalarial activity. Research has shown that substituents at the 7-position, such as halogens (like bromine), can significantly impact efficacy, particularly against chloroquine-resistant strains of Plasmodium falciparum. The presence of the 2-phenyl group could influence the compound's ability to interact with heme or other parasitic targets.

Anticancer Research: Many 2-phenylquinoline (B181262) derivatives have been investigated for their potential as anticancer agents. The phenyl group can engage in π-π stacking interactions with biological targets like DNA or specific enzymes. The amino group at the 4-position can be crucial for solubility and forming key hydrogen bonds. The bromo and methyl groups could modulate the compound's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.

Kinase Inhibition: Substituted quinolines are known to act as inhibitors of various protein kinases, which are critical targets in cancer and inflammatory diseases. The specific substitution pattern of this compound may be designed to achieve selective inhibition of a particular kinase.

The synthesis of this compound would likely be pursued as part of a larger library of analogues to systematically probe the effects of each substituent on a specific biological activity. The data obtained from such studies would contribute to a deeper understanding of the structure-activity relationships of polysubstituted quinolines and could lead to the identification of novel therapeutic lead compounds.

Below is a table summarizing the key properties of this compound based on its chemical structure.

| Property | Value |

| Chemical Formula | C₁₆H₁₃BrN₂ |

| Molecular Weight | 313.19 g/mol |

| CAS Number | 1189106-51-1 |

| Core Scaffold | Quinoline |

| Substituents | 4-Amino, 7-Bromo, 8-Methyl, 2-Phenyl |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1189106-51-1 |

|---|---|

Molecular Formula |

C16H13BrN2 |

Molecular Weight |

313.19 g/mol |

IUPAC Name |

7-bromo-8-methyl-2-phenylquinolin-4-amine |

InChI |

InChI=1S/C16H13BrN2/c1-10-13(17)8-7-12-14(18)9-15(19-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H2,18,19) |

InChI Key |

NZCFWOJNUVXSNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2N)C3=CC=CC=C3)Br |

Origin of Product |

United States |

Spectroscopic and Advanced Characterization Techniques in Quinoline Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

¹H NMR (Proton NMR): A ¹H NMR spectrum of 4-Amino-7-bromo-8-methyl-2-phenylquinoline would provide critical information. The number of signals would indicate the number of chemically non-equivalent protons. The chemical shift (δ, in ppm) of each signal would offer clues about the electronic environment of the protons; for instance, aromatic protons on the quinoline (B57606) and phenyl rings would appear downfield (typically 6.5-8.5 ppm) compared to the methyl protons, which would be significantly upfield. The integration of each signal would correspond to the number of protons it represents (e.g., the methyl signal would integrate to 3H). Finally, spin-spin splitting patterns (e.g., singlets, doublets, triplets) would reveal the number of neighboring protons, helping to establish the connectivity of the molecule's framework.

¹³C NMR (Carbon-13 NMR): This technique detects the carbon-13 isotope. A proton-decoupled ¹³C NMR spectrum would show a single peak for each chemically unique carbon atom. ceitec.cz The chemical shifts would differentiate between sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbon of the methyl group. Quaternary carbons (those without attached protons, like C-2, C-4, C-7, and C-8a) would also be identifiable. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to distinguish between CH, CH₂, and CH₃ groups. ceitec.cz

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are employed to resolve complex structures by showing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other (typically separated by two or three bonds). This would be invaluable for tracing the proton connectivity within the phenyl ring and the quinoline core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively assign which protons are bonded to which carbons in the this compound structure. ceitec.cz

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This could, for instance, show a correlation between the methyl protons at C-8 and the aromatic proton at C-7, confirming their spatial proximity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrational transitions of a molecule when it absorbs infrared radiation. msu.edu The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹). For this compound, characteristic absorption bands would be expected for its key functional groups:

N-H Stretching: The amino (-NH₂) group would typically show two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹. vscht.cz

C=C and C=N Stretching: The aromatic carbon-carbon and carbon-nitrogen double bonds of the quinoline and phenyl rings would produce a series of sharp bands in the 1450-1650 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). wikipedia.org

Molecular Ion Peak: A high-resolution mass spectrum would confirm the compound's exact molecular weight. For C₁₆H₁₃BrN₂, the presence of a bromine atom would be evident from a characteristic isotopic pattern for the molecular ion (M⁺), with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Analysis: When subjected to techniques like electron ionization (EI), the molecular ion would break apart into smaller, charged fragments. The pattern of these fragments provides a structural fingerprint. chemguide.co.uk Likely fragmentation pathways for this molecule could include the loss of a bromine atom, a methyl radical, or cleavage of the phenyl group, helping to confirm the identity and structure of the unknown compound. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. wikipedia.org The highly conjugated system of the 2-phenylquinoline (B181262) core in this compound constitutes a significant chromophore. A UV-Vis spectrum, typically run in a solvent like ethanol (B145695) or methanol, would show one or more broad absorption bands. The wavelength of maximum absorbance (λₘₐₓ) is characteristic of the extent of the conjugated π-electron system. shimadzu.com The presence of the amino group (an auxochrome) would likely shift the λₘₐₓ to longer wavelengths compared to an unsubstituted 2-phenylquinoline.

Advanced X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline structure. libretexts.organton-paar.com If a suitable single crystal of this compound could be grown, this technique would provide precise data on:

Molecular Structure: Unambiguous confirmation of the atomic connectivity.

Bond Lengths and Angles: Exact measurements of all bond lengths (e.g., C-C, C-N, C-Br) and angles between atoms.

Conformation: The precise orientation of the phenyl ring relative to the quinoline plane.

Crystal Packing: Information on how individual molecules arrange themselves in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the amino group.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms of Quinoline (B57606) Ring Formation

The formation of the quinoline ring is typically accomplished through classic named reactions such as the Combes, Friedländer, and Skraup syntheses. iipseries.orgpharmaguideline.com These reactions, while differing in their starting materials and conditions, share common mechanistic features involving condensation, cyclization, and aromatization steps.

The Combes synthesis , for instance, involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. wikipedia.org The mechanism proceeds through several key stages:

Schiff Base Formation : The reaction initiates with the nucleophilic attack of the aniline on one of the carbonyl groups of the β-diketone, followed by dehydration to form a Schiff base intermediate. wikipedia.orgiipseries.org

Enamine Tautomerization : The Schiff base tautomerizes to a more stable enamine. wikipedia.org

Annulation : The crucial ring-closing step, which is often rate-determining, involves an intramolecular electrophilic aromatic substitution where the enamine attacks the aniline ring. wikipedia.org

Dehydration/Aromatization : The resulting cyclized intermediate is then protonated and subsequently undergoes dehydration to yield the final aromatic quinoline ring. wikipedia.org

The Friedländer synthesis offers another pathway, condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde). uop.edu.pkorientjchem.org The mechanism is believed to involve an initial aldol-type condensation to form an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization via Schiff base formation and subsequent dehydration to form the quinoline product. youtube.com

The Skraup synthesis is a vigorous reaction that produces quinoline from aniline, glycerol (B35011), an oxidizing agent (like nitrobenzene), and sulfuric acid. uop.edu.pkorientjchem.org The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.orguop.edu.pk The aniline then undergoes a Michael-type addition to the acrolein. pharmaguideline.com The resulting intermediate is cyclized under the acidic conditions, and finally, the dihydroquinoline intermediate is oxidized to the aromatic quinoline. pharmaguideline.comuop.edu.pk

The pathways of quinoline synthesis are characterized by a series of reactive intermediates that dictate the course of the reaction.

Schiff Bases and Enamines : In reactions like the Combes synthesis, the formation of a Schiff base (imine) from the aniline and a carbonyl group is a critical initial step. This intermediate is often in equilibrium with its enamine tautomer. wikipedia.orgiipseries.org The consumption rate of these key imine and enamine intermediates has been shown to mirror the rate of quinoline formation, supporting the idea that the subsequent annulation (ring-closure) is the rate-determining step. researchgate.net

Acrolein : In the Skraup synthesis, acrolein, formed in situ from the dehydration of glycerol, acts as the key electrophile that reacts with the aniline. iipseries.orguop.edu.pk

1,2-Dihydroquinoline : This non-aromatic, cyclized intermediate is formed after the ring-closing step in the Skraup synthesis. It requires an oxidation step to be converted into the final stable, aromatic quinoline product. pharmaguideline.comuop.edu.pk

Transition States : The rate-determining step in many quinoline syntheses is the electrophilic aromatic substitution (EAS) that closes the ring. wikipedia.orgresearchgate.net The transition state for this step involves the attack of the electron-rich enamine or a related intermediate onto the aniline ring. The stability of this transition state is influenced by the electronic nature of substituents on both the aniline and the carbonyl-containing reactant. Steric effects of substituents can also play a significant role in this step, influencing the regioselectivity of the cyclization. wikipedia.org

Modern synthetic strategies increasingly employ transition metals to catalyze the formation of quinolines, often under milder conditions and with greater efficiency and selectivity. mdpi.comias.ac.inias.ac.in These reactions proceed through distinct catalytic cycles involving the metal center.

Rhodium-Catalyzed Synthesis : Rhodium catalysts can facilitate quinoline synthesis through C-H bond activation. A proposed catalytic cycle might involve:

C-H Activation : The rhodium catalyst coordinates to the aniline derivative and mediates the activation of an ortho C-H bond. mdpi.com

Cyclometalation : This leads to the formation of a rhodacycle intermediate.

Insertion : The second reactant, such as an alkyne, inserts into the Rh-C bond.

Reductive Elimination : The final step is a reductive elimination that forms the quinoline ring and regenerates the active rhodium catalyst, allowing it to re-enter the cycle. rsc.org

Copper-Catalyzed Synthesis : Copper catalysts are also widely used. ias.ac.inresearchgate.net A one-pot synthesis of substituted quinolines from anilines and aldehydes has been demonstrated where the copper catalyst facilitates C-H functionalization followed by the construction of C-N and C-C bonds. ias.ac.in

The table below summarizes key steps in various metal-catalyzed quinoline syntheses.

| Metal Catalyst | Key Mechanistic Steps | Typical Reactants | Reference |

|---|---|---|---|

| Rhodium (Rh) | Ortho C-H bond activation, Cyclometalation, Reductive elimination | Anilines, Alkynes | mdpi.com |

| Ruthenium (Ru) | Domino synthesis involving annulation | Enaminones, Anthranils | mdpi.com |

| Palladium (Pd) | Catalytic hydrogen transfer, Nucleophilic addition, Aldol (B89426) reaction | Isoxazoles, Ketones | researchgate.net |

| Copper (Cu) | C-H functionalization, C-N/C-C bond formation | Anilines, Aldehydes | ias.ac.in |

| Iron (Fe) | Oxidative coupling | Anilines, Alkynes | ias.ac.in |

Kinetic Studies of Quinoline-Forming Reactions

Kinetic studies provide quantitative insight into reaction mechanisms, helping to identify rate-determining steps and understand the influence of various factors on reaction speed.

A study of the Combes reaction using 19F NMR spectroscopy to monitor the rates of intermediate consumption and product formation found the reaction to be first-order in both the aniline and the β-diketone. researchgate.net This indicates that the initial condensation step leading to the enamine intermediate is likely fast and reversible, while the subsequent intramolecular cyclization (annulation) is the slower, rate-determining step. wikipedia.orgresearchgate.net The rate of quinoline formation was directly mirrored by the consumption rate of the key enamine intermediate, providing strong evidence for this mechanistic pathway. researchgate.net

The study also determined a reaction constant (ρ) of -0.32 for the cyclization step. researchgate.net The negative sign is consistent with an electrophilic aromatic substitution mechanism, where electron-donating groups on the aniline ring accelerate the reaction by stabilizing the positive charge that develops in the transition state. However, the small magnitude of the value suggests a complex interplay of electronic effects, possibly with opposing influences in the nucleophilic addition and the electrophilic substitution steps. researchgate.net

Influence of Reaction Conditions on Mechanistic Pathways and Selectivity

Reaction conditions such as the choice of catalyst, solvent, temperature, and pH can profoundly impact the mechanistic pathway, reaction rate, and the selectivity of quinoline syntheses. nih.govCurrent time information in Pasuruan, ID.

Catalyst : The choice between an acid catalyst (like H₂SO₄ in the Combes reaction) and a base catalyst (as in the Friedländer synthesis) fundamentally alters the nature of the intermediates and the reaction mechanism. wikipedia.orgorientjchem.org In metal-mediated syntheses, the specific metal and its ligands dictate the catalytic cycle and can control regioselectivity. ias.ac.inrsc.org For example, using a reusable solid acid catalyst like Nafion NR50 under microwave conditions represents an environmentally friendly modification of the Friedländer reaction. mdpi.com

Temperature : Temperature can influence the outcome of a reaction, particularly when kinetic and thermodynamic products are possible. In the Conrad-Limpach-Knorr synthesis, reacting anilines with β-ketoesters at lower temperatures favors the formation of a β-amino acrylate, leading to 4-quinolones (the kinetic product). pharmaguideline.comyoutube.com In contrast, higher temperatures favor the formation of a β-ketoester anilide, which cyclizes to give 2-quinolones (the thermodynamic product). pharmaguideline.comyoutube.com

Substituents : The electronic and steric properties of substituents on the reactants have a major effect on selectivity. In a modified Combes synthesis, it was found that steric effects of substituents played a more critical role in the rate-determining annulation step than in the initial nucleophilic addition. wikipedia.org For example, increasing the bulk of the R group on the diketone led to the preferential formation of 2-substituted quinolines. wikipedia.org

Solvent and Medium : The reaction medium can also be influential. The development of biphasic reaction media for the Doebner-Von Miller synthesis helped to reduce the acid-catalyzed polymerization of the carbonyl substrate, thereby increasing product yields. nih.gov

The following table details the influence of various conditions on the outcomes of quinoline syntheses.

| Reaction Condition | Influence | Example Reaction | Outcome | Reference |

|---|---|---|---|---|

| Catalyst Type | Determines mechanistic pathway (acid vs. base catalysis, C-H activation) | Combes vs. Friedländer | Different intermediates and reaction sequences | wikipedia.orgorientjchem.org |

| Temperature | Controls kinetic vs. thermodynamic product formation | Conrad-Limpach-Knorr | Low temp yields 4-quinolones; High temp yields 2-quinolones | pharmaguideline.com |

| Substituent Sterics | Influences regioselectivity of ring closure | Modified Combes | Bulky groups on diketone favor 2-substituted quinolines | wikipedia.org |

| Substituent Electronics | Affects rate of electrophilic aromatic substitution | Combes | Electron-donating groups on aniline accelerate cyclization | researchgate.net |

| Reaction Medium | Can suppress side reactions and improve yields | Doebner-Von Miller | Biphasic medium reduces polymerization, increasing yield | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Structural Modifications of the 4-Amino-7-bromo-8-methyl-2-phenylquinoline Scaffold

Scientific literature does not provide specific examples of systematic structural modifications performed on the this compound scaffold. Research on other 4-aminoquinolines suggests that modifications to the quinoline (B57606) ring are a common strategy to explore and optimize biological activity.

Varying Substitution Patterns on the Quinoline Ring

There is no available research detailing the systematic variation of substitution patterns on the quinoline ring of this compound. In related quinoline compounds, altering the nature and position of substituents is a key strategy to probe the chemical space and enhance desired properties.

Correlation of Structural Features with Molecular Interaction Mechanisms

Direct correlations between the structural features of this compound and its molecular interaction mechanisms cannot be drawn due to a lack of dedicated studies.

Ligand-Target Binding Studies

No ligand-target binding studies, such as enzyme inhibition or receptor interaction profiles in non-clinical academic research, have been reported specifically for this compound.

Influence of Electronic and Steric Effects on Biological Response

While it is a fundamental principle in medicinal chemistry that electronic and steric effects of substituents influence biological responses, there is no specific research that has investigated these effects for the this compound molecule.

Pharmacophore Modeling and Design of Next-Generation Quinoline Analogs

There are no published pharmacophore models based on the this compound scaffold. The development of such models is contingent on the availability of a set of active analogs with known biological data, which is currently lacking for this specific compound. Consequently, the rational design of next-generation analogs based on this particular scaffold is not documented.

Identification of Key Structural Motifs for Desired Interactions

The biological activity of quinoline derivatives is intricately linked to the nature and position of their substituents. The following subsections detail the importance of the key structural motifs present in this compound based on broader SAR studies of related quinoline compounds.

The 4-Amino Group: The amino group at the C4 position of the quinoline ring is a critical determinant of biological activity in many classes of 4-aminoquinoline (B48711) compounds. nih.gov This group can act as a hydrogen bond donor and can be crucial for anchoring the molecule within the binding site of a biological target. nih.gov The basicity of the quinoline ring nitrogen can also be influenced by substituents, which in turn affects the molecule's accumulation in acidic cellular compartments, a mechanism relevant for antimalarial activity. nih.gov

The 2-Phenyl Group: The presence of a phenyl group at the C2 position of the quinoline ring is a common feature in many biologically active molecules. This aromatic ring can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with the amino acid residues of a target protein. The substitution pattern on this phenyl ring can significantly modulate the compound's activity. Studies on 2-phenylquinoline (B181262) derivatives have shown that both electron-donating and electron-withdrawing substituents on the phenyl ring can influence their biological effects. mdpi.com

Substituents on the Benzo Ring (7-Bromo and 8-Methyl): Substituents on the benzene (B151609) portion of the quinoline nucleus play a vital role in modulating the molecule's physicochemical properties and biological activity.

7-Bromo Group: Electron-withdrawing groups, such as a halogen at the 7-position, have been shown to influence the electronic properties of the quinoline ring system. nih.gov In the context of 4-aminoquinolines, electron-withdrawing substituents at this position can lower the pKa of the quinoline nitrogen, which can affect the drug's uptake and distribution. nih.gov The lipophilicity conferred by the bromo group can also impact cell membrane permeability and interaction with hydrophobic pockets of target proteins.

8-Methyl Group: The methyl group at the 8-position can influence the molecule's conformation and lipophilicity. Depending on the target, this group could either provide beneficial steric interactions or cause steric hindrance. Its impact is highly dependent on the topology of the binding site.

The following table summarizes the general effects of substituents on the activity of quinoline derivatives, based on findings from various studies on related compounds.

| Position | Substituent Type | General Impact on Activity | Potential Interactions |

| C4 | Amino Group | Often crucial for activity; can act as a hydrogen bond donor. | Hydrogen bonding with target protein. |

| C2 | Phenyl Group | Contributes to binding through non-covalent interactions. | Pi-pi stacking, hydrophobic interactions. |

| C7 | Electron-withdrawing (e.g., Bromo) | Modulates electronic properties and lipophilicity. nih.gov | Can influence pKa and hydrophobic interactions. |

| C8 | Alkyl Group (e.g., Methyl) | Can affect conformation and lipophilicity. | Steric and hydrophobic interactions. |

Detailed research findings from studies on various quinoline derivatives have provided insights into the specific contributions of different substituents. For instance, in a series of 4-anilino-2-phenylquinoline derivatives, a hydrogen-bond accepting group on the 4-anilino moiety was found to be crucial for cytotoxicity. nih.gov Another study on 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-iums revealed that electron-withdrawing substituents on the N-phenyl ring generally enhanced antifungal activity. mdpi.com

The table below presents hypothetical SAR data for a series of 2,4-disubstituted quinolines to illustrate how modifications can impact biological activity, drawing from general principles observed in the literature.

| Compound | R1 (at C4) | R2 (at C7) | R3 (at C8) | R4 (on 2-Phenyl) | Relative Activity |

| A | -NH2 | -Br | -CH3 | -H | Baseline |

| B | -OH | -Br | -CH3 | -H | Decreased |

| C | -NH2 | -Cl | -CH3 | -H | Similar to A |

| D | -NH2 | -Br | -H | -H | Decreased |

| E | -NH2 | -Br | -CH3 | 4'-OCH3 | Increased |

| F | -NH2 | -Br | -CH3 | 4'-NO2 | Decreased |

This table is illustrative and based on general SAR principles for quinoline derivatives, not on specific experimental data for this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with high accuracy. By calculating the electron density, DFT can elucidate molecular structure, vibrational frequencies, and various reactivity descriptors. For quinoline (B57606) derivatives, DFT methods, often employing hybrid functionals like B3LYP with basis sets such as 6-31G** or 6-311++G**, have been successfully used to correlate theoretical calculations with experimental data from FTIR and FT-Raman spectroscopy. nih.govresearchgate.net

Molecular Orbital Theory is fundamental to understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level corresponds to a greater ability to donate electrons. In substituted quinolines, the HOMO is often distributed over the electron-rich regions of the molecule, such as the aromatic rings.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. For similar heterocyclic compounds like 6-bromo quinazoline (B50416) derivatives, the HOMO is often located on the bromobenzene (B47551) and quinazolinone rings, while the LUMO is distributed across the entire molecule. nih.gov

| Property | Description | Significance in Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower kinetic stability. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Docking

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time. This technique is particularly valuable in the context of drug discovery and materials science.

For a molecule like 4-Amino-7-bromo-8-methyl-2-phenylquinoline, MD simulations could be employed to:

Explore Conformational Space: Identify the most stable conformations of the molecule in different environments (e.g., in a solvent or bound to a protein).

Study Ligand-Target Interactions: If this quinoline derivative is being investigated as a potential ligand for a biological target (e.g., a protein receptor or enzyme), MD simulations can assess the stability of the ligand-protein complex. By running simulations of the docked complex, researchers can analyze the persistence of key interactions, such as hydrogen bonds, and calculate binding free energies. nih.govresearchgate.net In studies of similar compounds, MD simulations over periods like 100 nanoseconds have been used to evaluate the conformational stability of the enzyme-ligand complex by monitoring metrics like the Root-Mean-Square Deviation (RMSD). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (e.g., physicochemical, electronic, or steric properties) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a class of compounds including this compound, a QSAR study would involve:

Data Set Collection: Assembling a series of related quinoline derivatives with experimentally measured biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods to build a regression model that links the descriptors to the activity.

Model Validation: Rigorously testing the predictive power of the model.

Such models are valuable for prioritizing which novel derivatives to synthesize and test, thereby streamlining the research and development process.

Retrosynthetic Analysis and Synthesis Planning through Computational Tools

Computational tools are increasingly used to assist in the design of synthetic routes for complex organic molecules. Retrosynthetic analysis software can propose disconnections of the target molecule into simpler, commercially available starting materials. These programs utilize databases of known chemical reactions and reaction rules to generate potential synthetic pathways. For a substituted quinoline like this compound, a computational retrosynthetic analysis would likely suggest pathways involving the construction of the quinoline core, followed by the introduction of the amino, bromo, methyl, and phenyl substituents at the appropriate positions. This approach can help chemists to devise more efficient and innovative synthetic strategies.

Advanced Applications in Chemical Research

Exploration of 4-Amino-7-bromo-8-methyl-2-phenylquinoline as a Chemical Probe

The development of chemical probes is crucial for dissecting complex biological pathways. These small molecules are designed to interact with a specific protein target, enabling the study of its function in a cellular context. The 4-aminoquinoline (B48711) core is a well-established pharmacophore found in numerous biologically active compounds.

Recent research has focused on 4-aminoquinoline derivatives as potent and selective inhibitors of specific enzymes. For instance, a series of 4-aminoquinoline-based derivatives have been designed and synthesized as inhibitors for the receptor-interacting protein kinase 2 (RIPK2), a key player in inflammatory signaling pathways. In this context, this compound could serve as a valuable scaffold for developing novel chemical probes. The substituents on the quinoline (B57606) ring—a bromine atom at the 7-position, a methyl group at the 8-position, and a phenyl group at the 2-position—offer opportunities for synthetic modification to optimize potency and selectivity for a target of interest.

Key Structural Features and Their Potential Roles:

| Feature | Potential Contribution to Chemical Probe Activity |

| 4-Aminoquinoline Core | A proven scaffold for interaction with biological targets, particularly kinases. |

| 2-Phenyl Group | Can be involved in π-π stacking interactions with aromatic residues in a protein's binding pocket. |

| 7-Bromo Substituent | Offers a site for further chemical modification through cross-coupling reactions to enhance target engagement. |

| 8-Methyl Group | Can provide steric hindrance to influence binding orientation and selectivity. |

The exploration of this compound as a chemical probe would involve screening it against various biological targets, followed by structure-activity relationship (SAR) studies to refine its properties.

Potential as Building Blocks in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. While the quinoline motif is not as extensively studied as other building blocks in this field, its potential is significant due to its ability to participate in various intermolecular interactions.

The structure of this compound is conducive to forming ordered supramolecular assemblies. The aromatic quinoline and phenyl rings can engage in π-π stacking interactions, which are fundamental in the construction of many supramolecular architectures. Furthermore, the amino group at the 4-position can act as a hydrogen bond donor, while the nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor.

Potential Supramolecular Interactions of this compound:

| Interaction Type | Participating Moieties |

| Hydrogen Bonding | 4-Amino group (donor), Quinoline nitrogen (acceptor) |

| π-π Stacking | Quinoline ring system, 2-Phenyl group |

| Halogen Bonding | 7-Bromo substituent |

Research in this area could involve crystallographic studies to understand the packing of this molecule in the solid state and to identify the dominant intermolecular forces that govern its self-assembly. Such studies on related styryl quinolines have revealed fascinating supramolecular structures, including hydrogen-bonded triple helices and π-π stacked infinite chains, with the nature of the substituents playing a crucial role in determining the final architecture.

Investigation in Materials Science Research

The photophysical properties of quinoline derivatives have led to their investigation in materials science, particularly as luminescent materials for applications such as organic light-emitting diodes (OLEDs). The extended π-system of the quinoline ring, especially when further functionalized with aromatic groups like the 2-phenyl substituent in the target compound, can give rise to interesting electronic and optical properties.

Transition metal complexes incorporating quinoline-based ligands are a significant area of research for the development of phosphorescent materials. The nitrogen atoms of the 4-amino group and the quinoline ring in this compound could potentially coordinate to metal centers, forming stable complexes. The heavy bromine atom could also influence the photophysical properties through the heavy-atom effect, potentially enhancing phosphorescence.

Potential as a Ligand in Luminescent Metal Complexes:

| Metal Center | Potential Application |

| Iridium(III) | Phosphorescent emitters in OLEDs |

Future Research Directions and Outlook

Developing More Efficient and Sustainable Synthetic Routes for Substituted Quinolines

The synthesis of complex heterocyclic compounds like quinolines has traditionally relied on classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. wikipedia.orgthieme-connect.com However, these methods often suffer from drawbacks including harsh reaction conditions, the use of hazardous reagents, and limited functional group tolerance. nih.govrsc.org Consequently, a major thrust of future research is the development of more efficient, atom-economical, and environmentally benign synthetic strategies. nih.govacs.org

Modern approaches are increasingly focused on "green chemistry" principles, utilizing methods that reduce waste and energy consumption. acs.orgtandfonline.com Key areas of development include:

Catalytic C-H Activation: Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for constructing quinoline (B57606) skeletons. mdpi.com Catalysts based on rhodium, ruthenium, cobalt, and copper enable the direct formation of C-C and C-N bonds, often with high regioselectivity and functional group tolerance. mdpi.com

Acceptorless Dehydrogenative Couplings (ADC): These reactions offer high atom efficiency by using readily available alcohols and amines, liberating only hydrogen and water as byproducts. acs.orgnih.gov The development of catalysts based on abundant, non-toxic metals like manganese represents a significant step towards sustainable quinoline synthesis. acs.orgnih.gov

Alternative Energy Sources and Catalysts: The use of microwave irradiation can dramatically reduce reaction times. rsc.orgtandfonline.com Furthermore, employing eco-friendly and reusable catalysts, such as nano ZnO, solid acids like montmorillonite (B579905) K-10, or even metal-free catalysts like nano-carbon aerogels, aligns with the goals of sustainable chemistry. rsc.orgtandfonline.com

Table 1: Modern and Sustainable Synthetic Routes for Substituted Quinolines

| Synthetic Strategy | Catalyst/Reagent Example | Key Advantages | Source(s) |

|---|---|---|---|

| C-H Bond Activation | Rhodium, Ruthenium, Cobalt, Copper complexes | High efficiency, broad functional group tolerance, direct bond formation. | mdpi.com |

| Acceptorless Dehydrogenative Coupling (ADC) | Manganese PNP Pincer Complexes | High atom efficiency, environmentally benign, uses abundant base metals. | acs.orgnih.gov |

| Multicomponent Reactions (MCRs) | Yttrium chloride (YCl₃), Indium triflate (In(OTf)₃) | Rapid production of complex structures, minimizes purification. | acs.org |

| Microwave-Assisted Synthesis | Montmorillonite K-10 | Significant reduction in reaction time, high atom economy. | rsc.org |

| Green Catalysis | Nano ZnO, Propylphosphonic anhydride (B1165640) (T3P) | Environmentally friendly, reusable, mild reaction conditions. | rsc.org |

| Electrophilic Cyclization | ICl, I₂, Br₂, PhSeBr | Mild reaction conditions, direct synthesis of halogenated quinolines. | nih.gov |

These advanced synthetic methods will be crucial for efficiently producing libraries of derivatives based on the 4-Amino-7-bromo-8-methyl-2-phenylquinoline core, facilitating comprehensive structure-activity relationship (SAR) studies.

Exploring Novel Biological Interaction Mechanisms at a Fundamental Level

Quinoline derivatives are known to possess a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netresearchgate.net Future research will delve deeper into the fundamental molecular mechanisms through which these compounds exert their effects. Understanding these interactions is key to designing more potent and selective therapeutic agents.

Current research has identified several promising mechanisms of action for novel quinoline derivatives:

Inhibition of Inflammasomes: Certain quinoline analogues have been found to be potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in uncontrolled inflammation. nih.gov Mechanistic studies suggest these compounds may directly target NLRP3, blocking its assembly and activation. nih.gov

Disruption of Bacterial Processes: Some quinolines exhibit broad-spectrum antibacterial activity by targeting novel bacterial pathways. nih.gov For instance, one derivative was shown to block the interaction between lipopolysaccharide (LPS) transport proteins LptA and LptC in Gram-negative bacteria. nih.gov Hybrid molecules combining quinoline and quinolone scaffolds may even possess dual-targeting capabilities, acting on both LptA and Topoisomerase IV. nih.gov

Antiprotozoal Activity: The quinoline core is central to many antimalarial drugs. wikipedia.orgmdpi.com New research is exploring derivatives that can overcome resistance mechanisms, such as those involving plasmodial efflux pumps. mdpi.com The 2-substituted quinoline series, for example, has shown activity against Leishmania donovani strains that are resistant to other 8-aminoquinoline (B160924) drugs, suggesting a different mechanism of action. nih.gov

Table 2: Investigated Biological Targets and Mechanisms of Quinoline Derivatives

| Quinoline Derivative Class | Biological Target/Mechanism | Potential Therapeutic Application | Source(s) |

|---|---|---|---|

| Novel Quinoline Analogues | NLRP3 Inflammasome Assembly and Activation | Anti-inflammatory (e.g., for colitis) | nih.gov |

| Oxazino Quinoline Derivatives | Lipopolysaccharide (LPS) Transport (LptA-LptC Interaction) | Antibacterial (Gram-negative) | nih.gov |

| Quinolone-Quinoline Hybrids | LptA and Topoisomerase IV (Dual Target) | Broad-spectrum antibacterial | nih.gov |

| 2-Substituted Quinolines | Unspecified target, distinct from 8-aminoquinolines | Antileishmanial | nih.gov |

| 4-Substituted Quinolines | Unspecified | Anticancer, Antileishmanial | nih.gov |

| Tacrine-Quinoline Hybrids | Cholinesterase Inhibition, Aβ Aggregation Blocking, Metal Chelation | Alzheimer's Disease | mdpi.com |

Investigating the specific interactions of this compound with various biological targets will be a critical next step. Techniques such as molecular docking, proteomics, and crystallography will be invaluable in elucidating its precise mechanism of action at a molecular level.

Integration of Artificial Intelligence and Machine Learning in Quinoline Research

The sheer number of possible chemical structures presents a fundamental challenge in drug discovery. astrazeneca.com Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools for navigating this vast chemical space, accelerating the design and optimization of new therapeutic agents. jddtonline.infonih.gov

The application of AI/ML in quinoline research can transform several key stages of the drug discovery process:

Predictive Modeling: ML models, such as graph neural networks, can be trained on large datasets to predict the physicochemical and biological properties of novel quinoline derivatives, including their efficacy and potential toxicity (ADMET properties). astrazeneca.comjddtonline.info This allows researchers to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: AI can generate entirely new molecular structures optimized for specific biological targets. nih.gov By combining computational approaches like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis with ML, researchers can design novel quinoline compounds with enhanced biological activity. nih.gov

Accelerating Discovery Cycles: By integrating AI and ML, the traditionally lengthy and expensive process of drug discovery can be significantly shortened and made more cost-effective. jddtonline.infobpasjournals.com These technologies enhance target identification, hit-to-lead optimization, and even the design of clinical trials. jddtonline.infobpasjournals.com

Table 3: Applications of AI and Machine Learning in Quinoline Drug Discovery

| AI/ML Application | Description | Potential Impact | Source(s) |

|---|---|---|---|

| Molecular Property Prediction | Using models like graph neural networks to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. | Reduces late-stage failures; prioritizes synthesis of viable candidates. | astrazeneca.comjddtonline.info |

| 3D-QSAR Modeling | Correlating the 3D structure of quinoline derivatives with their biological activity to guide the design of more potent analogues. | Facilitates rational, ligand-based drug design for improved efficacy. | nih.gov |

| Target Identification & Validation | Analyzing large biological datasets (genomics, proteomics) to identify and validate novel drug targets for quinoline-based compounds. | Increases the precision and success rate of drug development. | jddtonline.info |

| Hit-to-Lead Optimization | Employing computational methods to rapidly refine initial "hit" compounds into viable "lead" candidates with improved properties. | Shortens the drug screening and optimization process. | jddtonline.infonih.gov |

Applying these computational tools to the this compound structure could rapidly generate hypotheses about its potential biological targets and guide the design of next-generation analogues with superior therapeutic profiles.

Potential for Advanced Chemical Biology Tool Development

Beyond direct therapeutic applications, substituted quinolines are highly attractive scaffolds for the development of chemical biology tools. Their inherent fluorescence and versatile chemistry make them ideal for creating probes to study biological processes in real-time. nih.gov

The quinoline scaffold is particularly well-suited for this purpose due to its modular nature, which allows for systematic modification to fine-tune its properties for specific applications. Future research in this area will likely focus on:

Rational Design of Fluorescent Probes: The quinoline core can be engineered with distinct domains for polarizing the molecule, tuning its photophysical properties (e.g., absorption and emission wavelengths), and introducing structural diversity for targeting specific cellular components or analytes. nih.gov

Live-Cell Imaging: Quinoline-based probes can be designed to respond to changes in the intracellular environment, such as pH, enabling the visualization of cellular dynamics in living systems. nih.gov

High-Throughput Screening: The development of concise, modular synthetic routes to quinoline fluorophores allows for the rapid generation of large libraries of probes, which can be screened to identify optimal tools for various imaging and sensing applications. nih.gov

Table 4: Quinoline Scaffolds in Chemical Biology Tool Development

| Application Area | Design Strategy | Example of Use | Source(s) |

|---|---|---|---|

| Fluorescent Probes | Modular design with domains for polarization, photophysical tuning, and structural diversity. | Creating libraries of fluorescent molecules with predictable properties. | nih.gov |

| Live-Cell Imaging | Engineering probes that exhibit a fluorescent response to intracellular environmental changes. | Monitoring intracellular pH changes in real-time. | nih.gov |

| Biomolecular Sensing | Utilizing the nitrogen atom as a site to monitor interactions with target molecules through changes in fluorescence. | Developing sensors for specific biomolecules or metal ions. | mdpi.comnih.gov |

The unique electronic and structural features of this compound could be leveraged to develop novel fluorescent probes with unique sensing capabilities, contributing to a deeper understanding of complex biological systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-Amino-7-bromo-8-methyl-2-phenylquinoline and its analogs?

- Answer : A two-step approach is typically used: (1) functionalization of the quinoline core via halogenation or alkylation (e.g., bromination at the 7-position), followed by (2) reductive amination or nucleophilic substitution to introduce the amino group. For example, imine intermediates derived from formylquinoline precursors can be reduced using sodium cyanoborohydride (NaBH3CN) under mild acidic conditions to yield amine derivatives . Isosteric replacements (e.g., trifluoromethyl groups) may also be explored to optimize physicochemical properties .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- X-ray crystallography : Resolves molecular geometry, substituent orientations, and intermolecular interactions (e.g., π-π stacking observed in brominated quinoline derivatives) .

- NMR spectroscopy : Confirms substitution patterns (e.g., bromine’s deshielding effects on adjacent protons) and monitors reaction progress .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity.

Q. How should researchers handle storage and stability considerations for halogenated quinolines?

- Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent degradation. Light-sensitive brominated derivatives require amber vials. Avoid aqueous solutions unless stabilized by buffering agents, as hydrolysis may occur .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of halogenated quinoline derivatives, and how can SHELX software address them?

- Answer : Challenges include:

- Twinning : Common in crystals with planar aromatic systems. SHELXL’s twin refinement tools (e.g., BASF parameter) can model domain ratios .

- Disorder : Heavy atoms (e.g., bromine) may exhibit positional disorder. Partial occupancy refinement in SHELXL improves accuracy .

- Hydrogen bonding networks : SHELXL’s DFIX and DANG constraints help model intermolecular interactions critical for stability .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data?

- Answer :

- Systematic substitution : Compare analogs (e.g., 7-bromo vs. 8-bromo isomers) to isolate electronic/steric effects on bioactivity. For example, trifluoromethyl substitutions enhance metabolic stability but may reduce solubility .

- Computational modeling : Density Functional Theory (DFT) calculates electrostatic potentials to rationalize binding affinities .

- In vitro assays : Use standardized protocols (e.g., IC50 determinations against Alzheimer’s-related acetylcholinesterase) to minimize variability .

Q. What strategies mitigate artifacts in biological evaluations caused by quinoline aggregation or redox activity?

- Answer :

- Aggregation control : Use detergents (e.g., 0.01% Tween-20) or dynamic light scattering (DLS) to monitor colloidal formation .

- Redox screening : Perform cyclic voltammetry to identify redox-active intermediates that may confound assay results (e.g., false positives in antioxidant studies) .

Methodological Considerations

Q. How should researchers report crystallographic data for reproducibility?

- Answer : Follow IUCr guidelines:

- Include CIF files with refined parameters (R-factors, twin laws).

- Annotate hydrogen bonding and π-π interactions using PLATON or Mercury .

- Use scientific notation for small numerical values (e.g., 2.3 × 10⁻⁴ mM, not 0.00023 mM) .

Q. What are best practices for synthesizing enantiomerically pure quinoline derivatives?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.